3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid
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Overview
Description
3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid is a complex organic compound with the molecular formula C14H8F3NO3. It is characterized by the presence of a benzofuran ring substituted with cyano, cyclopropyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-tumor and anti-viral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran rings, such as those with anti-tumor and anti-viral activities.
Trifluoromethyl Compounds: Molecules containing trifluoromethyl groups, known for their unique chemical properties and applications in drug development.
Uniqueness
3-Cyano-5-cyclopropyl-7-(trifluoromethyl)benzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8F3NO3 |
---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
3-cyano-5-cyclopropyl-7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)10-4-7(6-1-2-6)3-8-9(5-18)12(13(19)20)21-11(8)10/h3-4,6H,1-2H2,(H,19,20) |
InChI Key |
OOSRLMCTUYUNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=C2)C(F)(F)F)OC(=C3C#N)C(=O)O |
Origin of Product |
United States |
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